![molecular formula C12H22N4 B2982083 [1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine CAS No. 1883717-47-2](/img/structure/B2982083.png)
[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine is a useful research compound. Its molecular formula is C12H22N4 and its molecular weight is 222.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine, also known by its CAS number 1201935-36-5, is a compound with significant potential in medicinal chemistry. Its structure consists of a pyrazole ring substituted with a methyl group and a piperidine moiety that may influence its biological activity. This article examines the compound's biological properties, particularly its anticancer effects, mechanism of action, and pharmacokinetic profile.
The molecular formula of the compound is C9H16N4 with a molecular weight of 180.25 g/mol. Key physicochemical properties include:
Property | Value |
---|---|
Boiling Point | Not available |
Log P (octanol-water) | 0.44 |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 1 |
GI Absorption | High |
BBB Permeant | No |
These properties suggest favorable absorption characteristics, although the lack of blood-brain barrier (BBB) permeability may limit its central nervous system applications .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- MDA-MB-231 (Breast Cancer) : Exhibited significant growth inhibition with an IC50 ranging between 2.43 to 7.84 μM.
- HepG2 (Liver Cancer) : Showed an IC50 between 4.98 to 14.65 μM.
These findings indicate that the compound can selectively inhibit cancer cell proliferation while sparing non-cancerous cells, which is crucial for therapeutic applications .
The mechanism underlying the anticancer activity appears to involve:
- Microtubule Destabilization : The compound showed effective inhibition of microtubule assembly at concentrations around 20 μM, suggesting it acts as a microtubule-destabilizing agent.
- Induction of Apoptosis : Morphological changes and enhanced caspase-3 activity were observed in MDA-MB-231 cells upon treatment, confirming its potential to induce apoptosis at low concentrations (as low as 1 μM) .
Case Studies
A notable case study involved the synthesis and evaluation of 32 asymmetric compounds based on the pyrazole scaffold, where several demonstrated potent antiproliferative activity against multiple cancer types, including lung and colorectal cancers .
In another study focusing on derivatives containing pyrazole rings, compounds were developed that displayed sub-micromolar antiproliferative activity against a panel of cancer cell lines with GI50 values ranging from 0.127 to 0.560 μM . These studies reinforce the relevance of pyrazole derivatives in cancer therapy.
Pharmacokinetics
The pharmacokinetic profile indicates that while the compound has high gastrointestinal absorption potential, it is not a substrate for major cytochrome P450 enzymes (CYPs), which suggests a lower likelihood of drug-drug interactions through metabolic pathways .
Eigenschaften
IUPAC Name |
[1-methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-10-4-3-5-16(8-10)9-12-11(6-13)7-14-15(12)2/h7,10H,3-6,8-9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMLGUKIBATUAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=NN2C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.